Patent Literature Footprint: 12.7-Fold Advantage Over 6-Bromopyridazine-3-carbaldehyde
6-Chloropyridazine-3-carbaldehyde is referenced in 165 patents, compared to only 13 patents for its 6-bromo analog [1][2]. This 12.7-fold difference serves as a quantitative proxy for validated synthetic utility and downstream applicability in pharmaceutical and agrochemical pipelines.
| Evidence Dimension | Number of patents citing the compound as an intermediate or building block |
|---|---|
| Target Compound Data | 165 patents |
| Comparator Or Baseline | 6-Bromopyridazine-3-carbaldehyde: 13 patents |
| Quantified Difference | 12.7-fold higher patent count (152 additional patents) |
| Conditions | PubChemLite database query by InChIKey; data retrieved from WIPO PATENTSCOPE and depositor-supplied patent identifiers |
Why This Matters
Higher patent density indicates broader industrial validation and reduces the procurement risk of selecting a building block with limited precedent for successful downstream application.
- [1] PubChemLite. 6-Chloropyridazine-3-carbaldehyde, Patent count: 165. https://pubchemlite.lcsb.uni.lu/e/compound/22336267 View Source
- [2] PubChemLite. 6-Bromopyridazine-3-carbaldehyde, Patent count: 13. https://pubchemlite.lcsb.uni.lu/e/compound/138989855 View Source
